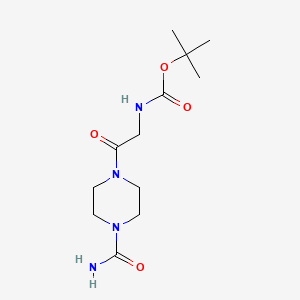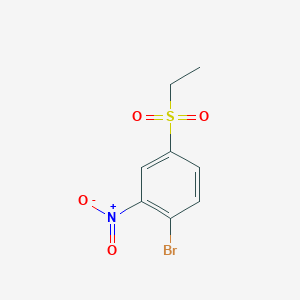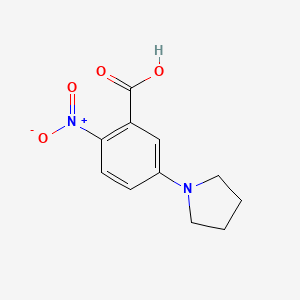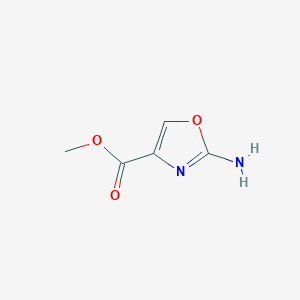
4-Fluoro-2-hydroxyphenacyl bromide
Vue d'ensemble
Description
4-Fluoro-2-hydroxyphenacyl bromide, also known as fluorenol-9-ylmethoxycarbonyl chloride, is an organic compound with the chemical formula C8H6BrFO2. It has a molecular weight of 233.04 . The IUPAC name for this compound is 2-bromo-1-(4-fluoro-2-hydroxyphenyl)ethanone .
Molecular Structure Analysis
The InChI code for 4-Fluoro-2-hydroxyphenacyl bromide is 1S/C8H6BrFO2/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,11H,4H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
4-Fluoro-2-hydroxyphenacyl bromide is a solid at room temperature . It should be stored at 2-8°C . More specific physical and chemical properties were not found in the web search results.Applications De Recherche Scientifique
Biochemical Research
“4-Fluoro-2-hydroxyphenacyl bromide” is used in biochemical research . Its properties make it suitable for studying various biological processes and phenomena. It can be used to investigate protein structures, enzyme functions, and cellular processes .
Proteomics Research
This compound is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. “4-Fluoro-2-hydroxyphenacyl bromide” can be used to label or modify proteins, which can then be analyzed using various proteomic techniques .
Fluorescent Probes
Due to their sensitivity and selectivity, fluorescent probes have become an analytical tool of choice in a wide range of research and industrial fields . “4-Fluoro-2-hydroxyphenacyl bromide” could potentially be used to develop new fluorescent probes, facilitating the rapid detection of chemical substances of interest .
Cellular Level Studies
Fluorescent probes can also be used to study important physiological and pathological processes at the cellular level . “4-Fluoro-2-hydroxyphenacyl bromide” could be used to create probes that can monitor these processes, providing valuable insights into cell biology .
Chemical Synthesis
“4-Fluoro-2-hydroxyphenacyl bromide” can be used as a starting material or intermediate in the synthesis of other chemical compounds . Its reactivity and structural features make it a versatile tool in synthetic chemistry .
Safety Studies
Given its hazard statements and precautionary statements, “4-Fluoro-2-hydroxyphenacyl bromide” can be used in safety studies . Researchers can study its effects on biological systems, which can contribute to the development of safety guidelines and procedures .
Safety and Hazards
The compound is classified as dangerous, with the signal word being "Danger" . It has the hazard statement H314, which means it causes severe skin burns and eye damage . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting) .
Propriétés
IUPAC Name |
2-bromo-1-(4-fluoro-2-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYCXHKZADAVSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-hydroxyphenacyl bromide | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Pyrido[2,3-b]pyrazine-2-carboxylic Acid](/img/structure/B1346415.png)
![Imidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B1346416.png)
